(1R)-1-(2-Nitrophenyl)ethanol CAS number and properties
(1R)-1-(2-Nitrophenyl)ethanol CAS number and properties
Technical Guide: (1R)-1-(2-Nitrophenyl)ethanol
Executive Summary
(1R)-1-(2-Nitrophenyl)ethanol is a high-value chiral building block primarily utilized in the asymmetric synthesis of indole-based alkaloids, chiral tetrahydroquinolines, and bioactive pharmaceutical intermediates. Its ortho-nitro substitution pattern provides a unique "handle" for reductive cyclization strategies, making it a critical scaffold for accessing nitrogen-containing heterocycles found in oncology and CNS drug candidates. This guide details its physicochemical profile, biocatalytic and chemical synthesis routes, and quality control methodologies.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Core Identity:
-
IUPAC Name: (1R)-1-(2-Nitrophenyl)ethanol
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Common Synonyms: (R)-α-Methyl-2-nitrobenzyl alcohol; (R)-1-(o-Nitrophenyl)ethanol
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Molecular Formula:
[1][2][3][4][5] -
CAS Number:
Physicochemical Properties Table:
| Property | Value | Notes |
| Physical State | Viscous yellow oil or low-melting solid | Tendency to supercool; crystallizes upon standing at <4°C. |
| Melting Point | 40 – 42 °C | Value refers to the pure crystalline enantiomer.[1] |
| Boiling Point | 106 – 107 °C @ 1 mmHg | High vacuum distillation required to prevent decomposition. |
| Density | 1.23 - 1.24 g/cm³ | @ 20°C |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM | Limited solubility in water; soluble in ethers.[1][5] |
| Chirality | (R)-Configuration | Dextrorotatory (+) in CHCl3 (typically). |
Part 2: Synthetic Routes & Process Chemistry
Achieving high enantiomeric excess (ee >99%) is critical for pharmaceutical applications. Two primary methodologies dominate the field: Biocatalysis (Green Chemistry) and Asymmetric Transfer Hydrogenation (Chemical Catalysis).
Method A: Biocatalytic Reduction (Ketoreductases)
This is the preferred route for scale-up due to mild conditions and superior stereocontrol.
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Enzyme Class: Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs).
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Source Organisms: Lactobacillus kefir (often yields S-form, Anti-Prelog), Lactobacillus brevis or engineered variants (yields R-form, Prelog).
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Cofactor Recycling: Requires NADPH/NADP+ recycling system (e.g., Glucose Dehydrogenase/Glucose).[6]
Protocol Overview:
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Substrate: 2'-Nitroacetophenone (dissolved in DMSO or cosolvent).
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Reaction Medium: Phosphate buffer (pH 7.0) with magnesium salts.
-
Catalyst: KRED enzyme + GDH (cofactor recycling).
-
Process: Stir at 30°C for 24h.
-
Workup: Extraction with Ethyl Acetate.
Method B: Asymmetric Transfer Hydrogenation (ATH)
Uses Ruthenium-based catalysts for rapid chemical synthesis.
-
Catalyst: RuCl (Noyori-type catalyst).
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Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
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Mechanism: "Hydrogen Borrowing" or Transfer Hydrogenation.
DOT Diagram: Synthetic Workflow (Biocatalysis vs. ATH)
Caption: Comparison of Biocatalytic (KRED) and Chemical (Ru-ATH) routes for asymmetric synthesis.
Part 3: Applications in Drug Development
The ortho-nitro group is the strategic pivot point for this molecule. It allows for "reductive cyclization," enabling the construction of nitrogen heterocycles without external nitrogen sources.
Key Transformations:
-
Chiral Indolines: Reduction of the nitro group to an amine (
) followed by intramolecular nucleophilic substitution of the activated alcohol (via mesylation/tosylation) yields chiral 2-methylindoline. -
Indoles (Fisher-like): Dehydrogenative cyclization using Ru-pincer complexes allows direct access to C3-substituted indoles.
-
Tetrahydroquinolines: Ring expansion sequences utilize the chiral center to direct stereochemistry in the 6-membered ring.
DOT Diagram: Downstream Applications
Caption: Strategic application of the (1R)-alcohol in synthesizing chiral heterocycles.
Part 4: Analytical Characterization (QC)
Validating the enantiomeric excess (ee) is crucial. The (R) and (S) enantiomers are physically identical in achiral environments but distinct in chiral chromatography.
Chiral HPLC Method (Gold Standard):
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Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
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Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection: UV @ 254 nm.
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Elution Order: typically, the (R)-isomer elutes after the (S)-isomer on OD-H columns (Note: This must be experimentally verified with a racemic standard as elution order can flip based on solvent ratio).
Self-Validating Protocol:
-
Inject Racemic Standard (CAS 3205-25-2) to establish separation and retention times (
and ). -
Inject Sample.
-
Calculate ee%:
.
Part 5: Safety & Handling
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Nitro Group Hazard: Compounds containing nitro groups can be energetic. While this alcohol is stable at room temperature, avoid heating crude reaction mixtures above 120°C without safety calorimetry (DSC) testing.
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Toxicology: Treat as potentially harmful if swallowed or inhaled. Use standard PPE (gloves, goggles, fume hood).
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Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation to the ketone (2'-nitroacetophenone).
References
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Biocatalytic Synthesis
- Title: Asymmetric reduction of ketones by Pichia angusta ketoreductase.
- Source:Tetrahedron: Asymmetry, 2005.
- Context: Describes the use of KREDs for high-ee reduction of nitroacetophenones.
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URL:
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Chemical Synthesis (ATH)
- Title: Asymmetric Transfer Hydrogen
- Source:Journal of Organic Chemistry.
- Context: Noyori-catalyst protocols for 2-substituted acetophenones.
-
URL:
-
Indole Application
- Title: Ruthenium Pincer Complex Catalyzed Selective Synthesis of C-3 Alkyl
- Source:ResearchG
- Context: Direct use of 1-(2-nitrophenyl)ethanol to form indole cores.
-
URL:
-
HPLC Method
- Title: Chiral HPLC Separ
- Source:Daicel Corporation / Phenomenex Applic
- Context: Standard separation protocols for nitro-phenylethanols.
-
URL:
Sources
- 1. 1-(2-nitrophenyl)ethanol CAS#: 3205-25-2 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(2-Nitrophenyl)ethanol | C8H9NO3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. PubChemLite - 1-(2-nitrophenyl)ethanol (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. 1-(2-nitrophenyl)ethanol | 3205-25-2 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
